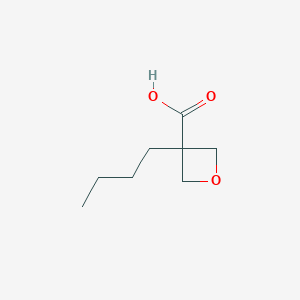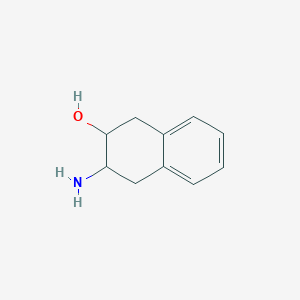![molecular formula C8H19NSi B11918998 1-[2-(Trimethylsilyl)ethyl]azetidine CAS No. 42525-64-4](/img/structure/B11918998.png)
1-[2-(Trimethylsilyl)ethyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Trimethylsilyl)ethyl]azetidine is an organic compound with the molecular formula C8H19NSi. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the trimethylsilyl group imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[2-(Trimethylsilyl)ethyl]azetidine can be synthesized through several methods, including:
Nucleophilic Substitution: Starting from azetidine, the compound can be synthesized by introducing the trimethylsilyl group via nucleophilic substitution reactions. Common reagents include trimethylsilyl chloride and a suitable base.
Ring-Opening Reactions: Azetidine derivatives can be prepared by ring-opening reactions of aziridines or other strained nitrogen-containing heterocycles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Trimethylsilyl)ethyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various functionalized azetidine derivatives
Aplicaciones Científicas De Investigación
1-[2-(Trimethylsilyl)ethyl]azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[2-(Trimethylsilyl)ethyl]azetidine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its binding to specific enzymes or receptors. The azetidine ring’s strain can also influence its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Other Azetidines: Variants with different substituents on the azetidine ring.
Uniqueness: 1-[2-(Trimethylsilyl)ethyl]azetidine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound in various applications compared to other azetidines and aziridines .
Propiedades
Número CAS |
42525-64-4 |
|---|---|
Fórmula molecular |
C8H19NSi |
Peso molecular |
157.33 g/mol |
Nombre IUPAC |
2-(azetidin-1-yl)ethyl-trimethylsilane |
InChI |
InChI=1S/C8H19NSi/c1-10(2,3)8-7-9-5-4-6-9/h4-8H2,1-3H3 |
Clave InChI |
ZLTZAULVEUHYAE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCN1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)





![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
![1H-Thieno[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B11918962.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)](/img/structure/B11918964.png)
![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11918967.png)


